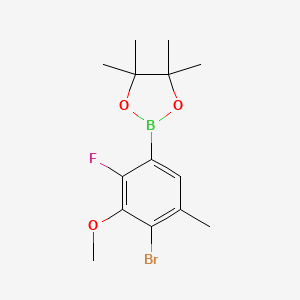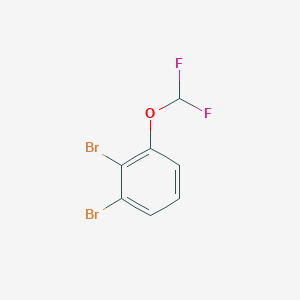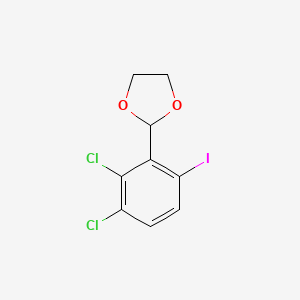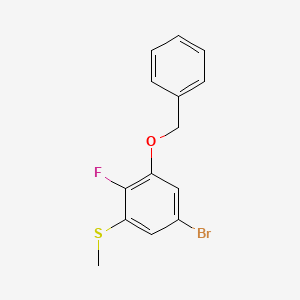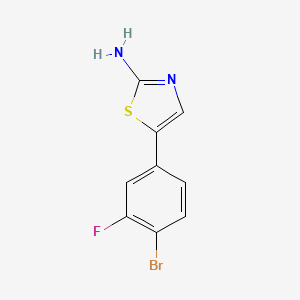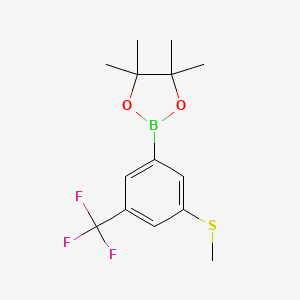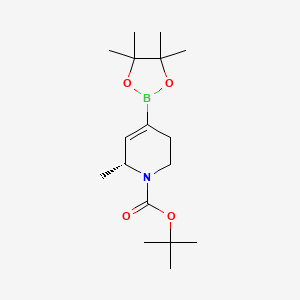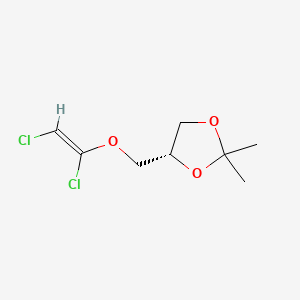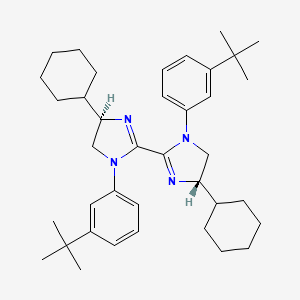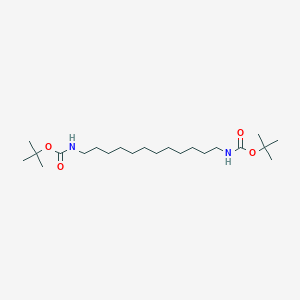
Di-tert-butyl dodecane-1,12-diyldicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl dodecane-1,12-diyldicarbamate is an organic compound with the molecular formula C22H44N2O4. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a dodecane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl dodecane-1,12-diyldicarbamate typically involves the reaction of dodecane-1,12-diamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of dodecane-1,12-diamine with tert-butyl chloroformate: This step involves the nucleophilic attack of the amine groups on the carbonyl carbon of tert-butyl chloroformate, leading to the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:
Reactant Preparation: Ensuring high purity of dodecane-1,12-diamine and tert-butyl chloroformate.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and reaction time.
Purification and Quality Control: Using advanced purification techniques and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl dodecane-1,12-diyldicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecane-1,12-diamine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of corresponding oxidized products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Dodecane-1,12-diamine and tert-butyl alcohol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.
Scientific Research Applications
Di-tert-butyl dodecane-1,12-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of di-tert-butyl dodecane-1,12-diyldicarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also interact with biological molecules, potentially altering their activity or stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl ethane-1,2-diyldicarbamate: Similar structure but with a shorter carbon chain.
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for protecting amines.
tert-Butyl ethers of renewable diols: Used as oxygenated additives for motor gasoline.
Uniqueness
Di-tert-butyl dodecane-1,12-diyldicarbamate is unique due to its long dodecane backbone, which imparts specific physical and chemical properties. This makes it suitable for applications requiring long-chain compounds, such as in the synthesis of polymers or as intermediates in complex organic reactions.
Properties
Molecular Formula |
C22H44N2O4 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
tert-butyl N-[12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecyl]carbamate |
InChI |
InChI=1S/C22H44N2O4/c1-21(2,3)27-19(25)23-17-15-13-11-9-7-8-10-12-14-16-18-24-20(26)28-22(4,5)6/h7-18H2,1-6H3,(H,23,25)(H,24,26) |
InChI Key |
HXINNZFJKZMJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


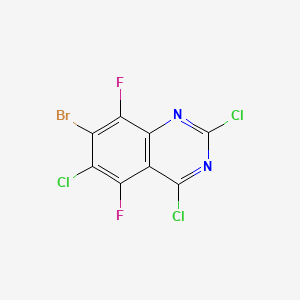

![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
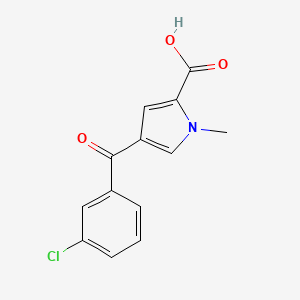
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
